Bromochloro-5,5-dimethylimidazolidine-2,4-dione

説明

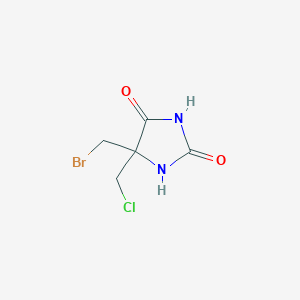

Bromochloro-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H6BrClN2O2 and its molecular weight is 241.47 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are various microorganisms, including bacteria, fungi, and algae . It is used as a disinfectant in water treatment systems, where it acts to control these microbial populations .

Mode of Action

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione reacts slowly with water, releasing hypochlorous acid and hypobromous acid . These acids are potent antimicrobial agents. Hypobromous acid partially dissociates in water and can oxidize the substrate, reducing itself to bromide . The bromide ions are then oxidized with the hypochlorous acid that was formed from the initial compound, producing more hypobromous acid . This cycle allows for a continuous supply of active disinfectant.

Biochemical Pathways

The biochemical pathways affected by 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are those involved in the survival and reproduction of microorganisms. The hypobromous acid produced by the compound can oxidize various cellular components, leading to cell death . The exact pathways affected can vary depending on the specific microorganism.

Pharmacokinetics

The compound is insoluble in water but reacts slowly with it, allowing for a controlled release of the active disinfectant .

Result of Action

The result of the action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is the effective control of microbial populations in water systems . By continuously releasing hypobromous acid, it can maintain a level of disinfection over time, reducing the risk of microbial contamination .

Action Environment

The action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is influenced by various environmental factors. Its effectiveness can be affected by the pH of the water, with it being more effective over a broad pH range (6-10) . It is also more effective than chlorine in the presence of ammonia . The compound should be kept dry in a tightly closed container, away from heat, sunlight, and organic materials such as oils and greases .

生物活性

Bromochloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a halogenated compound primarily used as a disinfectant in water treatment and sanitation. Its biological activity is significant due to its bactericidal properties and potential toxicity to aquatic organisms. This article reviews the biological activity of BCDMH, focusing on its antimicrobial effects, toxicological data, and mechanisms of action.

BCDMH is a white crystalline solid that releases hypochlorous acid and hypobromous acid upon reaction with water. These acids act as potent oxidizing agents, targeting microbial cells by disrupting cellular membranes and inhibiting metabolic processes. The reaction can be summarized as follows:

-

Dissociation in Water :

-

Microbial Inactivation :

This process not only kills pathogens but also generates further reactive species that enhance the disinfectant's efficacy .

Efficacy Against Bacteria

BCDMH has been shown to exhibit strong bactericidal activity against various pathogens, including Escherichia coli. A study demonstrated that a combination of BCDMH with polyhexamethylene biguanide hydrochloride resulted in significant bacterial reduction, achieving a log reduction of approximately 5.74 at specific concentrations . The bactericidal mechanism involves disruption of the bacterial cell membrane, leading to leakage of intracellular components.

Comparative Studies

| Disinfectant | Concentration (mg/L) | Log Reduction |

|---|---|---|

| BCDMH | 20 | 6.56 |

| PHMB | 320 | 5.53 |

| Combination (PB) | 10 PHMB + 8 BCDMH | 5.74 |

This table highlights the comparative effectiveness of BCDMH in combination with other disinfectants, indicating its role as a potent antimicrobial agent .

Developmental Toxicity in Zebrafish

Research on zebrafish embryos has revealed that exposure to BCDMH can lead to developmental malformations at concentrations as low as 4 mg/L. Observed effects included edema and axial malformations, with a NOEC (No Observable Effect Concentration) identified at 0.5 mg/L . The 50% lethal concentration (LC50) was determined to be approximately 8.10 mg/L after 96 hours of exposure.

Histopathological Effects

Histopathological examinations indicated significant changes in the gill structure of zebrafish exposed to BCDMH, including hyperplasia and lamellar fusion. Additionally, increased catalase activity suggested oxidative stress due to exposure .

Environmental Impact and Safety Assessment

The environmental risk assessment for BCDMH indicates minimal risk to non-target organisms when used according to regulatory guidelines. The compound rapidly degrades into less harmful products such as 5,5-dimethylhydantoin (DMH), which poses lower toxicity . However, inhalation exposure during industrial applications remains a concern due to potential acute toxicity.

科学的研究の応用

Key Applications

-

Water Treatment

- Recreational Water Sanitation : BCDMH is extensively used in swimming pools and hot tubs due to its ability to control microbial growth effectively.

- Drinking Water Purification : It serves as a disinfectant for municipal water supplies, ensuring safe drinking water by eliminating pathogens.

- Industrial Water Systems : BCDMH is applied in cooling water systems, pulp and paper processing, and wastewater treatment facilities to maintain hygiene and prevent biofouling.

-

Agricultural Uses

- Pulp and Paper Industry : Used as a slimicide to prevent microbial contamination in paper products that come into contact with food.

- Food Contact Areas : BCDMH is employed for sanitizing surfaces in food processing environments.

-

Household Products

- Disinfectants : Incorporated into cleaning products for toilets and other surfaces to ensure sanitation.

Safety and Environmental Impact

While BCDMH is effective as a biocide, it poses certain risks:

- Toxicity : It can be harmful if ingested or inhaled, causing irritation to the respiratory system and skin burns upon contact .

- Ecological Risks : Studies indicate that while BCDMH is effective against pathogens, it may also be toxic to aquatic organisms at certain concentrations .

Case Studies

- Swimming Pool Disinfection : A study evaluated the effectiveness of BCDMH tablets in maintaining water quality in public pools. Results indicated significant reductions in bacterial counts compared to untreated controls, demonstrating its efficacy as a long-term sanitizer .

- Industrial Applications : In industrial settings, BCDMH was applied in cooling towers where it successfully reduced biofilm formation and microbial contamination without adverse effects on system performance .

Data Tables

| Application Area | Specific Use | Efficacy | Safety Concerns |

|---|---|---|---|

| Recreational Water | Swimming pools | Effective against pathogens | Irritation to skin; inhalation risk |

| Industrial Water | Cooling systems | Reduces biofouling | Toxic to aquatic life |

| Agricultural Processing | Slimicide in paper production | Prevents microbial growth | Potential for skin sensitization |

| Household Cleaning | Toilet bowl disinfectants | Effective against bacteria | Harmful if ingested |

特性

IUPAC Name |

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUDGFAFKIZPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(=O)N1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32718-18-6 | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。